![molecular formula C20H26N2O3 B15082108 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 66307-56-0](/img/structure/B15082108.png)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. It is known for its interactions with various biological receptors, making it a valuable compound for research and development in pharmacology.
準備方法
The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol typically involves the reaction of 1-(2-methoxyphenyl)piperazine with phenoxypropanol under specific conditions. One common method includes the use of a base such as potassium carbonate or sodium carbonate, and a phase transfer catalyst like tetrabutyl ammonium bromide . The reaction is carried out in an organic solvent, followed by purification steps such as recrystallization to obtain the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as Yb(OTf)3, and specific temperature and pressure settings to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
作用機序
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as adrenergic and serotonin receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. For example, it may act as an antagonist or agonist, depending on the receptor subtype and the specific biological context .
類似化合物との比較
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
Trazodone: A well-known antidepressant that also interacts with serotonin receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia and acts on adrenergic receptors.
Urapidil: An antihypertensive agent that targets adrenergic receptors.
The uniqueness of this compound lies in its specific chemical structure, which allows for distinct interactions with biological receptors, potentially leading to unique therapeutic effects.
特性
CAS番号 |
66307-56-0 |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC名 |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C20H26N2O3/c1-24-20-10-6-5-9-19(20)22-13-11-21(12-14-22)15-17(23)16-25-18-7-3-2-4-8-18/h2-10,17,23H,11-16H2,1H3 |
InChIキー |
GREMJPGKSMNJRK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
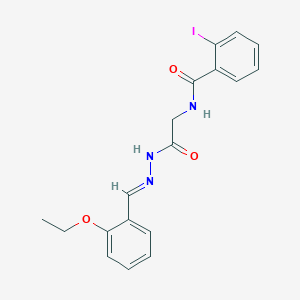
![3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)

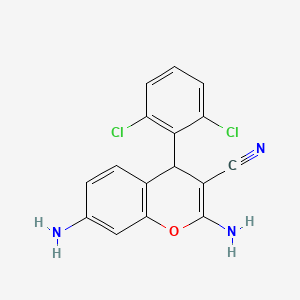
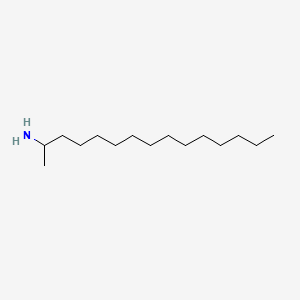
![Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate](/img/structure/B15082072.png)
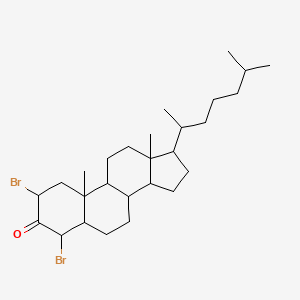
![4-[(4-Isopropyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15082081.png)
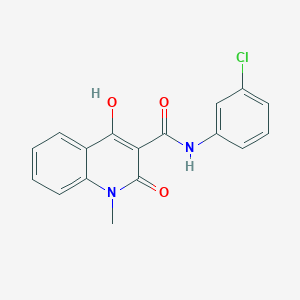

![N'-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15082104.png)
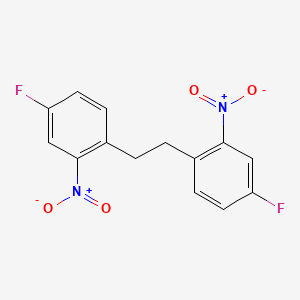
![Ethyl 2-({[(4'-methylbiphenyl-4-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15082122.png)
